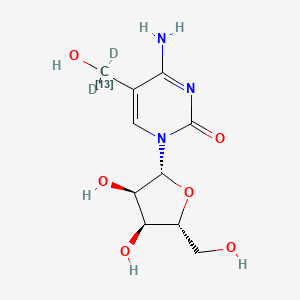
5-Hydroxymethylcytidine-13C,D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethylcytidine-13C,D2 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-hydroxymethylcytidine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This labeling allows for precise tracking and analysis in metabolic studies, providing valuable insights into biochemical pathways and molecular interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylcytidine-13C,D2 typically involves the incorporation of carbon-13 and deuterium into the molecular structure of 5-hydroxymethylcytidine. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from commercially available 5-hydroxymethylcytidine, isotopic labeling is introduced through specific chemical reactions.
Enzymatic Synthesis: Enzymes such as TET (Ten-Eleven Translocation) family enzymes can catalyze the oxidation of 5-methylcytidine to 5-hydroxymethylcytidine, which can then be isotopically labeled.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters to achieve consistent product quality.
Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxymethylcytidine-13C,D2 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction reactions can convert the hydroxymethyl group back to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formylcytidine: Formed through oxidation of the hydroxymethyl group.
5-Methylcytidine: Formed through reduction of the hydroxymethyl group.
Substituted Cytidines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
5-Hydroxymethylcytidine-13C,D2 is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethylcytidine-13C,D2 involves its incorporation into DNA or RNA, where it can influence gene expression and epigenetic regulation. The hydroxymethyl group can be further oxidized or reduced, affecting the methylation status of cytosine residues. This, in turn, can modulate gene expression by altering chromatin structure and accessibility . The molecular targets include DNA methyltransferases and TET enzymes, which play crucial roles in DNA methylation and demethylation pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylcytosine: A similar compound that also undergoes oxidation and reduction reactions.
5-Methylcytidine: The precursor to 5-hydroxymethylcytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-hydroxymethylcytidine.
Uniqueness
5-Hydroxymethylcytidine-13C,D2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying complex biochemical pathways and molecular interactions .
Propiedades
Fórmula molecular |
C₉¹³CH₁₃D₂N₃O₆ |
|---|---|
Peso molecular |
276.25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















